molecular formula C7H11ClF3N3 B2470834 4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride CAS No. 2219407-49-3

4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride

Cat. No.: B2470834
CAS No.: 2219407-49-3
M. Wt: 229.63
InChI Key: ILYDABVRDBCQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride is a chemical compound that features a diazirine ring substituted with a trifluoromethyl group and a piperidine ring. This compound is often used in scientific research due to its unique photoreactive properties, which make it valuable for applications such as photoaffinity labeling and cross-linking studies.

Scientific Research Applications

4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride is widely used in scientific research due to its photoreactive properties. Some of its applications include:

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes indicate that the compound can cause skin irritation, serious eye irritation, and may be harmful if inhaled or swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride typically involves the formation of the diazirine ring followed by the introduction of the trifluoromethyl group and the piperidine ring. One common method involves the reaction of a suitable precursor with trifluoromethyl diazirine under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, photoreactions can lead to the formation of covalent bonds with nearby molecules, while substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups .

Mechanism of Action

The primary mechanism of action for 4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride involves the activation of the diazirine ring by UV light, leading to the formation of a reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
  • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
  • 4-{[3-(Trifluoromethyl)-3H-diazirin-3-yl]methyl}piperidine;hydrochloride

Uniqueness

4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride is unique due to its combination of a diazirine ring and a piperidine ring, which provides distinct photoreactive properties and chemical reactivity. This makes it particularly useful for applications in photoaffinity labeling and cross-linking studies, where precise control over molecular interactions is required .

Properties

IUPAC Name

4-[3-(trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)5-1-3-11-4-2-5;/h5,11H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYDABVRDBCQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2(N=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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